5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid 5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15866156
InChI: InChI=1S/C10H15N3O3/c1-5(2)9(14)11-8-6(3)7(10(15)16)12-13(8)4/h5H,1-4H3,(H,11,14)(H,15,16)
SMILES:
Molecular Formula: C10H15N3O3
Molecular Weight: 225.24 g/mol

5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC15866156

Molecular Formula: C10H15N3O3

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

5-Isobutyramido-1,4-dimethyl-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
IUPAC Name 1,4-dimethyl-5-(2-methylpropanoylamino)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C10H15N3O3/c1-5(2)9(14)11-8-6(3)7(10(15)16)12-13(8)4/h5H,1-4H3,(H,11,14)(H,15,16)
Standard InChI Key HLJQYEXDLVQHJV-UHFFFAOYSA-N
Canonical SMILES CC1=C(N(N=C1C(=O)O)C)NC(=O)C(C)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Descriptors

The IUPAC name for this compound is 1,4-dimethyl-5-(2-methylpropanoylamino)pyrazole-3-carboxylic acid, reflecting its substitution pattern . Its canonical SMILES notation, CC1=C(N(N=C1C(=O)O)C)NC(=O)C(C)C\text{CC1=C(N(N=C1C(=O)O)C)NC(=O)C(C)C}, provides a machine-readable representation of its connectivity . The pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms, with the carboxylic acid group introducing polarity and potential hydrogen-bonding capabilities.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS NumberVCID: VC15866156
Molecular FormulaC10H15N3O3\text{C}_{10}\text{H}_{15}\text{N}_{3}\text{O}_{3}
Molecular Weight225.24 g/mol
IUPAC Name1,4-dimethyl-5-(2-methylpropanoylamino)pyrazole-3-carboxylic acid
SMILESCC1=C(N(N=C1C(=O)O)C)NC(=O)C(C)C
InChIKeyHLJQYEXDLVQHJV-UHFFFAOYSA-N

Crystallographic and Conformational Analysis

While X-ray diffraction data for this specific compound are unavailable, analogous pyrazole-carboxylic acid derivatives exhibit planar ring systems with intramolecular hydrogen bonds between the carboxylic acid and adjacent substituents . The isobutyramido group (NHCOC(CH3)2-\text{NHCOC}(\text{CH}_3)_2) likely introduces steric bulk, potentially influencing crystal packing and solubility.

Synthetic Pathways and Challenges

Retrosynthetic Considerations

A plausible synthetic route involves:

  • Pyrazole Core Formation: Cyclocondensation of hydrazines with 1,3-diketones or their equivalents.

  • Carboxylic Acid Introduction: Oxidation of a methyl group or hydrolysis of a nitrile/ester precursor.

  • Isobutyramido Functionalization: Amidation of a primary amine intermediate with isobutyryl chloride.

Purification and Characterization

Hypothetically, reverse-phase HPLC or recrystallization from ethanol/water mixtures could purify the crude product. Characterization would require 1H^1\text{H}-/13C^{13}\text{C}-NMR to confirm substituent positions and LC-MS for purity assessment.

Physicochemical Properties and Stability

Predicted Properties

Computational models estimate:

  • LogP: ~1.2 (moderate lipophilicity due to methyl and isobutyramido groups)

  • pKa: Carboxylic acid proton ≈ 3.5–4.5; amide proton ≈ 14–16 (non-acidic)

  • Aqueous Solubility: <1 mg/mL at 25°C, enhanced under basic conditions via deprotonation

Table 2: Experimental and Predicted Physicochemical Data

PropertyValueMethod/Source
Melting PointNot reported
Boiling PointNot reported
Solubility in DMSO>10 mM (predicted)ALOGPS
Plasma Protein Binding85–90% (predicted)SwissADME

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Develop efficient routes with >70% yield and minimal protecting groups.

  • Crystallography: Determine solid-state structure to guide drug design.

  • ADMET Profiling: Assess metabolic stability, cytochrome P450 interactions, and toxicity.

Collaborative Opportunities

Partnerships with organizations like the National Cancer Institute could facilitate high-throughput screening against cancer cell lines, leveraging the compound’s structural novelty.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator